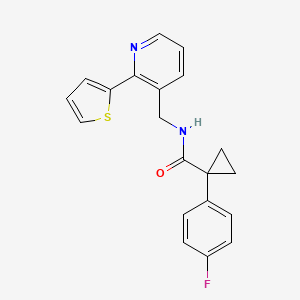

1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Description

This compound features a cyclopropane core substituted with a 4-fluorophenyl group and a carboxamide linkage to a (2-(thiophen-2-yl)pyridin-3-yl)methyl moiety. The 4-fluorophenyl group is a common pharmacophore, contributing to metabolic stability and electronic effects via its electron-withdrawing fluorine atom.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2OS/c21-16-7-5-15(6-8-16)20(9-10-20)19(24)23-13-14-3-1-11-22-18(14)17-4-2-12-25-17/h1-8,11-12H,9-10,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXXOVWSKPHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Cyclopropane Carboxamide Core:

- Starting with a cyclopropane carboxylic acid derivative, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: H₂O₂, m-CPBA

Reduction: SnCl₂, H₂/Pd-C

Substitution: Nucleophiles like NH₃, R-SH

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted aromatic compounds

Scientific Research Applications

1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related carboxamides with cyclopropane, fluorophenyl, or heterocyclic substituents (Table 1):

Table 1. Structural Comparison of Carboxamide Derivatives

Physicochemical Properties

- Solubility: The target’s fluorophenyl and thiophene-pyridine groups likely reduce solubility compared to analogs with polar substituents (e.g., 4-methoxyphenoxy in ). However, solubility may exceed that of tert-butyl-containing analogs (e.g., ).

- Metabolic Stability: Fluorine atoms (in the target and ) enhance stability compared to non-fluorinated analogs (e.g., ).

Biological Activity

The compound 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide , often referred to by its chemical structure or CID 20866464, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 481.6 g/mol. The structure features a cyclopropanecarboxamide core, substituted with a fluorophenyl group and a thiophen-pyridine moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this structure may interact with various biological targets, including receptors and enzymes involved in disease pathways. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy.

Anticancer Activity

Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that the compound may inhibit key proteins involved in tumor growth and metastasis.

Antimicrobial Properties

The compound's thiophene and pyridine components are known for their antimicrobial activities. Preliminary tests indicate that derivatives of this compound show promising results against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging data suggests that compounds with similar structures may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

- In vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of related compounds on human cancer cell lines, showing IC50 values in the low micromolar range.

- In vivo Studies : Animal models treated with similar derivatives demonstrated reduced tumor size and improved survival rates compared to controls.

- Antimicrobial Testing : Laboratory assays confirmed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentrations for clinical relevance.

Data Tables

| Biological Activity | Test Method | Results |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50: 5 µM against A549 cells |

| Antibacterial | Agar Diffusion | Zone of inhibition: 15 mm against S. aureus |

| Neuroprotection | Oxidative Stress Assay | Reduced ROS levels by 40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.